2-Fluoropropyl trifluoromethanesulfonate 2-Fluoropropyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 1630196-24-5
VCID: VC6787018
InChI: InChI=1S/C4H6F4O3S/c1-3(5)2-11-12(9,10)4(6,7)8/h3H,2H2,1H3
SMILES: CC(COS(=O)(=O)C(F)(F)F)F
Molecular Formula: C4H6F4O3S
Molecular Weight: 210.14

2-Fluoropropyl trifluoromethanesulfonate

CAS No.: 1630196-24-5

Cat. No.: VC6787018

Molecular Formula: C4H6F4O3S

Molecular Weight: 210.14

* For research use only. Not for human or veterinary use.

2-Fluoropropyl trifluoromethanesulfonate - 1630196-24-5

Specification

CAS No. 1630196-24-5
Molecular Formula C4H6F4O3S
Molecular Weight 210.14
IUPAC Name 2-fluoropropyl trifluoromethanesulfonate
Standard InChI InChI=1S/C4H6F4O3S/c1-3(5)2-11-12(9,10)4(6,7)8/h3H,2H2,1H3
Standard InChI Key NXQZTJSQOZFPLK-UHFFFAOYSA-N
SMILES CC(COS(=O)(=O)C(F)(F)F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Fluoropropyl trifluoromethanesulfonate is systematically named as 2-fluoropropyl trifluoromethanesulfonate under IUPAC nomenclature. Its structure consists of a fluorinated propyl chain (CH2CHFCH3\text{CH}_2\text{CHFCH}_3) bonded to a trifluoromethanesulfonate group (SO2CF3\text{SO}_2\text{CF}_3). Key identifiers include:

PropertyValue
CAS No.1630196-24-5
Molecular FormulaC4H6F4O3S\text{C}_4\text{H}_6\text{F}_4\text{O}_3\text{S}
Molecular Weight210.14 g/mol
SMILESCC(COS(=O)(=O)C(F)(F)F)F\text{CC(COS(=O)(=O)C(F)(F)F)F}
InChI KeyNXQZTJSQOZFPLK-UHFFFAOYSA-N

Physicochemical Properties

While solubility data remain unspecified in available literature, the compound’s reactivity is influenced by its electrophilic sulfonate group and the electron-withdrawing effects of fluorine atoms. The trifluoromethanesulfonate group enhances its stability under acidic conditions, making it suitable for reactions requiring robust leaving groups .

Synthesis and Manufacturing

Primary Synthesis Route

The compound is synthesized via the reaction of 2-fluoropropanol with trifluoromethanesulfonic anhydride under controlled conditions. This esterification process typically proceeds as follows:

2-Fluoropropanol+(CF3SO2)2O2-Fluoropropyl trifluoromethanesulfonate+CF3SO3H\text{2-Fluoropropanol} + (\text{CF}_3\text{SO}_2)_2\text{O} \rightarrow \text{2-Fluoropropyl trifluoromethanesulfonate} + \text{CF}_3\text{SO}_3\text{H}

Key Parameters:

  • Temperature: 40C-40^\circ\text{C} to 25C25^\circ\text{C}

  • Pressure: 0.050.15 MPa0.05–0.15\ \text{MPa}

  • Catalysts: Anhydrous calcium chloride (CaCl2\text{CaCl}_2) is often used to absorb byproducts like water, driving the reaction to completion .

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate group’s superior leaving ability facilitates SN_\text{N}2 and SN_\text{N}1 reactions. For example, it enables the substitution of alkyl halides with fluorinated groups, enhancing molecular lipophilicity and metabolic stability in drug candidates .

Fluorination in Pharmaceuticals

Fluorine incorporation is a cornerstone of modern medicinal chemistry. By serving as a fluorinating agent, 2-fluoropropyl trifluoromethanesulfonate contributes to the development of therapeutics with improved bioavailability and reduced off-target effects. Notable applications include:

  • Anticancer Agents: Fluorinated analogs of tyrosine kinase inhibitors.

  • CNS Drugs: Enhanced blood-brain barrier penetration via fluorinated moieties.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Heck couplings, where its triflate group acts as a transient leaving group to form carbon-carbon bonds. Such reactions are pivotal in constructing complex organic frameworks .

AspectRecommendation
StorageInert atmosphere, 20C-20^\circ\text{C}
Personal ProtectionNitrile gloves, fume hood, safety goggles
Spill ManagementNeutralize with alkaline solutions (e.g., NaHCO3\text{NaHCO}_3)

Comparative Analysis with Related Triflates

2,2,2-Trifluoroethyl Trifluoromethanesulfonate

This analog (CAS No. 6226-25-1) shares the triflate group but differs in alkyl chain structure. Key contrasts include:

Property2-Fluoropropyl Derivative2,2,2-Trifluoroethyl Derivative
Molecular Weight210.14 g/mol232.10 g/mol
ReactivityModerateHigher (due to –CF3_3 group)
ApplicationsDrug synthesisPolymer chemistry

1-Fluoropyridinium Triflate

Unlike alkyl triflates, this aryl derivative (PubChem CID 2724576) is employed as a fluorinating agent in aromatic systems, underscoring the structural versatility of triflate reagents .

Recent Advances and Future Directions

Recent studies emphasize the compound’s role in flow chemistry and continuous manufacturing, where its stability under varied conditions enables high-throughput synthesis . Emerging applications in PET radiochemistry (e.g., 18F^{18}\text{F}-labeling) are also under exploration, leveraging fluorine’s isotopic properties for diagnostic imaging.

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